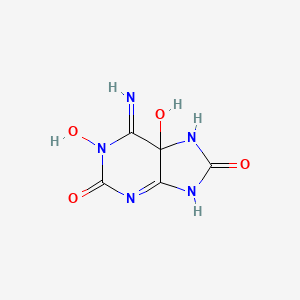
1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” typically involves multi-step organic reactions. Common starting materials might include simpler purine derivatives, which undergo various chemical transformations such as hydroxylation, imination, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the reaction conditions (temperature, pressure, pH) are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.
Reduction: Reduction reactions might involve the gain of electrons, leading to reduced forms of the compound.
Substitution: Substitution reactions could involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” may have various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes or as a biomarker.
Medicine: Investigated for its therapeutic properties or as a drug candidate.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mecanismo De Acción
The mechanism of action of “1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biochemical pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A purine derivative found in nucleotides.
Guanine: Another purine derivative present in DNA and RNA.
Xanthine: A purine base found in most human body tissues and fluids.
Uniqueness
“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” may possess unique structural features or reactivity that distinguish it from other purine derivatives, making it valuable for specific applications or research areas.
Propiedades
Número CAS |
500719-29-9 |
|---|---|
Fórmula molecular |
C5H5N5O4 |
Peso molecular |
199.12 g/mol |
Nombre IUPAC |
1,5-dihydroxy-6-imino-7,9-dihydropurine-2,8-dione |
InChI |
InChI=1S/C5H5N5O4/c6-1-5(13)2(7-3(11)9-5)8-4(12)10(1)14/h6,13-14H,(H2,7,8,9,11,12) |
Clave InChI |
AZCHQFXDNWCEBD-UHFFFAOYSA-N |
SMILES canónico |
C1(=N)C2(C(=NC(=O)N1O)NC(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


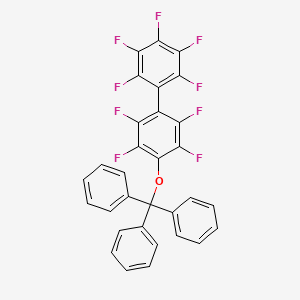

![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)
![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
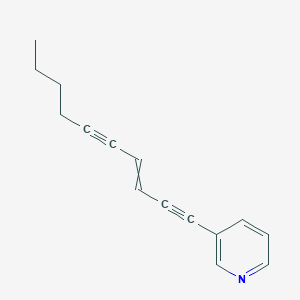
![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
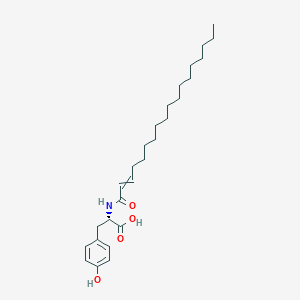
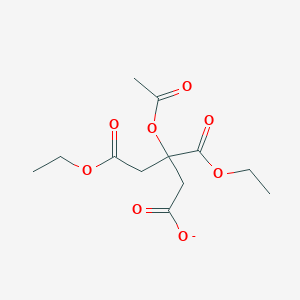

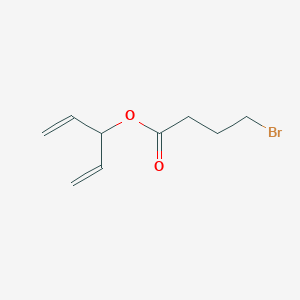
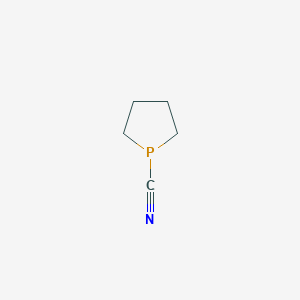
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)
![(13R)-5-fluoro-13-methyl-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene](/img/structure/B14231943.png)
